![molecular formula C20H16N4O3S B2764338 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole CAS No. 2097862-07-0](/img/structure/B2764338.png)
3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is a compound that has shown great potential in scientific research applications. This molecule is a benzoxazole derivative that contains a thiadiazole moiety, which makes it an interesting target for synthetic chemists.
Mechanism of Action
The mechanism of action of 3-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is not fully understood. However, it has been suggested that the thiadiazole moiety plays a crucial role in its anticancer activity. The thiadiazole ring contains a sulfur atom, which can form a covalent bond with the thiol groups of proteins. This covalent bond can disrupt the normal function of proteins, leading to cell death.
Biochemical and Physiological Effects:
3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in gene expression. These effects can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole in lab experiments is its potent anticancer activity. This compound has shown significant cytotoxic activity against various cancer cell lines, making it an interesting target for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole. One direction is to study the mechanism of action in more detail to fully understand how this compound exerts its anticancer activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in vivo. Finally, this compound can be used as a lead compound for the development of new anticancer drugs with improved potency and selectivity.
Synthesis Methods
The synthesis of 3-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The resulting compound is then reacted with 2-aminophenol to form 2-phenylbenzoxazole. The thiadiazole moiety is introduced by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetyl chloride to form 3-(1,2,5-thiadiazol-3-yloxy)propionyl chloride. This compound is then reacted with 2-phenylbenzoxazole in the presence of triethylamine to form 3-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole.
Scientific Research Applications
3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has shown significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-20(24-9-8-15(12-24)26-18-11-21-28-23-18)14-6-7-17-16(10-14)19(27-22-17)13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHUAFLWAUWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

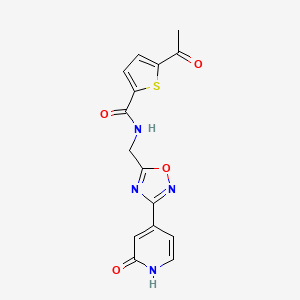
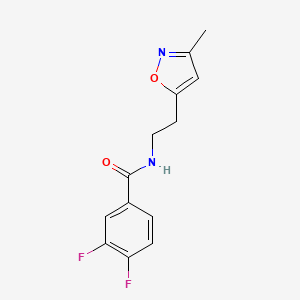
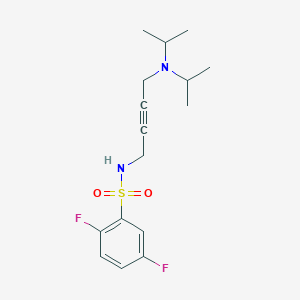

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)
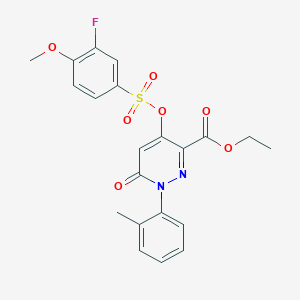
![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)
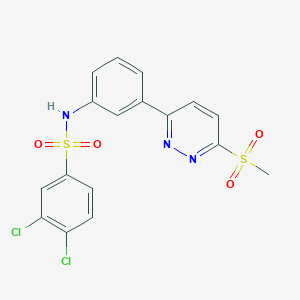
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)
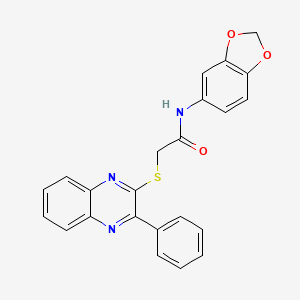
![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)
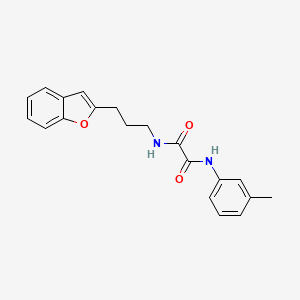
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)
